molecular formula C14H21NO3 B14418192 Methyl (4-ethoxy-3,5-diethylphenyl)carbamate CAS No. 84971-53-9

Methyl (4-ethoxy-3,5-diethylphenyl)carbamate

Cat. No.: B14418192
CAS No.: 84971-53-9
M. Wt: 251.32 g/mol
InChI Key: XEEQCNUJSPRQIZ-UHFFFAOYSA-N
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Description

Methyl (4-ethoxy-3,5-diethylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by its unique structure, which includes an ethoxy group, two ethyl groups, and a carbamate group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-ethoxy-3,5-diethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-diethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

[ \text{4-ethoxy-3,5-diethylphenol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. Common methods include the use of tin-catalyzed transcarbamoylation and the reaction of carbamic acid intermediates with alcohols or amines .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-ethoxy-3,5-diethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl (4-ethoxy-3,5-diethylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (4-ethoxy-3,5-diethylphenyl)carbamate involves the inhibition of specific enzymes, particularly those containing serine residues. The carbamate group reacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This inhibits the enzyme’s activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison

Methyl (4-ethoxy-3,5-diethylphenyl)carbamate is unique due to its specific substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to simpler carbamates like methyl carbamate, it may exhibit different solubility, stability, and enzyme inhibition properties .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it valuable for research and industrial purposes. Understanding its preparation, reactions, and mechanism of action can further enhance its utilization in scientific and industrial applications.

Properties

CAS No.

84971-53-9

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl N-(4-ethoxy-3,5-diethylphenyl)carbamate

InChI

InChI=1S/C14H21NO3/c1-5-10-8-12(15-14(16)17-4)9-11(6-2)13(10)18-7-3/h8-9H,5-7H2,1-4H3,(H,15,16)

InChI Key

XEEQCNUJSPRQIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1OCC)CC)NC(=O)OC

Origin of Product

United States

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